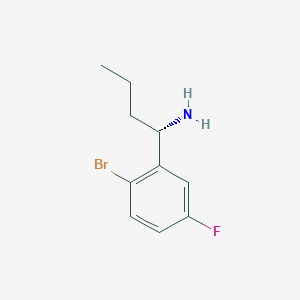
(S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and a fluorinating agent.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving the use of chiral catalysts or starting materials to ensure the desired (S)-configuration.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions modify the amine group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Bromo-5-fluorophenyl)butan-1-amine: The enantiomer of the compound with the opposite ®-configuration.
1-(2-Bromo-5-fluorophenyl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(2-Chloro-5-fluorophenyl)butan-1-amine: A similar compound with chlorine instead of bromine.
Uniqueness
(S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H13BrFN |
|---|---|
Molekulargewicht |
246.12 g/mol |
IUPAC-Name |
(1S)-1-(2-bromo-5-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
PJMNWCPYIXUIRL-JTQLQIEISA-N |
Isomerische SMILES |
CCC[C@@H](C1=C(C=CC(=C1)F)Br)N |
Kanonische SMILES |
CCCC(C1=C(C=CC(=C1)F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)

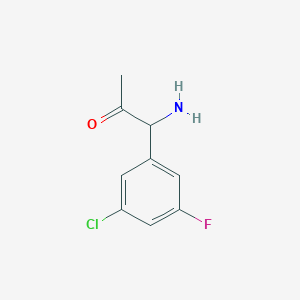
![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)

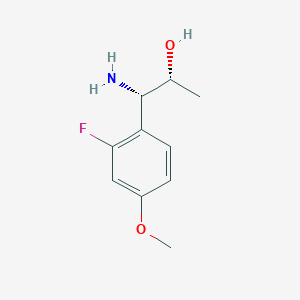
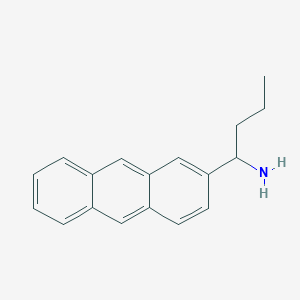
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13056919.png)
![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)
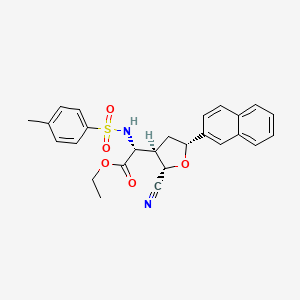

![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
